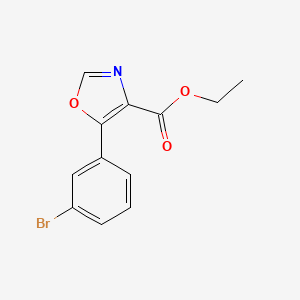

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

Beschreibung

Basic Chemical Identification

This compound is definitively characterized by its Chemical Abstracts Service registry number 885274-09-9, which serves as its unique molecular identifier in chemical databases worldwide. The compound possesses a molecular formula of C₁₂H₁₀BrNO₃ and exhibits a molecular weight of 296.12 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate, reflecting its structural composition according to standardized nomenclature conventions. The compound's canonical Simplified Molecular Input Line Entry System representation is documented as O=C(C1=C(C2=CC=CC(Br)=C2)OC=N1)OCC, providing a linear notation that uniquely describes its molecular structure.

The International Chemical Identifier string for this compound is InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3, which offers a standardized method for representing its chemical structure in computational databases. The corresponding International Chemical Identifier Key, QBOUJAYOCAOVOB-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier. These standardized identifiers ensure unambiguous communication about this specific compound across different chemical databases and research platforms, facilitating accurate literature searches and chemical inventory management.

Table 1: Fundamental Chemical Properties of this compound

Structural Nomenclature and Synonyms

The compound this compound is known by several alternative names and synonyms that reflect different aspects of its chemical structure and nomenclature conventions. The most commonly encountered synonym is ethyl 5-(3-bromophenyl)oxazole-4-carboxylate, which represents a slightly condensed version of the systematic name while maintaining chemical accuracy. Another frequently used designation is 4-oxazolecarboxylic acid, 5-(3-bromophenyl)-, ethyl ester, which follows the Chemical Abstracts Service naming convention by placing the core heterocycle first followed by substituent descriptions.

The systematic nomenclature reflects the compound's structural organization, where the oxazole ring serves as the central heterocyclic framework. The 5-position of the oxazole ring bears a 3-bromophenyl substituent, indicating that the bromine atom occupies the meta position relative to the point of attachment on the benzene ring. The 4-position of the oxazole ring carries a carboxylic acid group that has been esterified with ethanol, resulting in the ethyl ester functionality. This nomenclature system provides clear information about the spatial arrangement of functional groups and enables chemists to accurately visualize the molecular structure from the name alone.

Eigenschaften

IUPAC Name |

ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOUJAYOCAOVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693060 | |

| Record name | Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-09-9 | |

| Record name | Ethyl 5-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:

Bromination: The starting material, phenyl oxazole, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position on the phenyl ring.

Carboxylation: The brominated phenyl oxazole is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the oxazole ring.

Esterification: Finally, the carboxylic acid derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its oxazole ring structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. For instance, it can be utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo further functionalization.

Reagent in Organic Reactions

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester can act as a reagent in several organic reactions, including:

- Suzuki Coupling Reactions : This compound can be used to introduce aryl groups into other molecules, enhancing their biological activity.

- Esterification Reactions : It can serve as a precursor for synthesizing esters with varying properties, useful in material science and polymer chemistry.

Biological Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown its potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further drug development.

Medicinal Chemistry Applications

Drug Development Potential

Due to its biological activities, this compound is being explored as a pharmacophore in medicinal chemistry. Its structure allows for modifications that could enhance its efficacy and selectivity towards specific biological targets.

Mechanism of Action Studies

Research into the mechanism of action of this compound reveals that it may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in various industries, including agriculture and pharmaceuticals.

Case Studies

- Antimicrobial Efficacy Study : A research team synthesized derivatives of this compound and evaluated their antibacterial effects. The study highlighted a clear structure–activity relationship where modifications to the side chains significantly affected potency against bacterial strains.

- Anticancer Screening : Comprehensive screenings have been conducted on various derivatives of this compound, revealing promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms as evidenced by flow cytometry assays.

Wirkmechanismus

The mechanism of action of 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Substituent Position Variations

- 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885274-67-9): This analog differs in the bromine position (2-bromophenyl vs. 3-bromophenyl). It is commercially available through Hairui Chemical .

- Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1) :

Replaces bromine with chlorine at the 2-position and uses a methyl ester. Chlorine’s smaller atomic radius and lower electronegativity may alter electronic properties and metabolic stability .

Core Heterocycle Modifications

- This compound lacks an ester group, existing as a carboxylic acid, which increases polarity and reduces cell permeability .

- Ethyl 5-bromo-4-methylisoxazole-3-carboxylate (CAS 854015-42-2) :

Bromine is directly attached to the isoxazole ring, creating a distinct electronic environment. The methyl group at the 4-position may enhance steric stability .

Ester Group Variations

- 1'(S)-2-(1-Benzyloxycarbonylaminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester: A methyl ester analog with an additional benzyloxycarbonylaminoethyl substituent.

- 5-(4-Bromo-2,5-difluoro-phenyl)-N-cyclopropyl-oxazole-4-carboxamide :

Replaces the ethyl ester with a carboxamide group, enhancing hydrogen-bonding capacity and altering target binding profiles .

Physicochemical Properties

| Property | 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester | Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | 5-(4-Bromo-phenyl)-3-methylisoxazole-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 296.12 g/mol (calculated) | 237.64 g/mol | 282.10 g/mol |

| Ester Group | Ethyl | Methyl | None (carboxylic acid) |

| Predicted LogP | ~2.5 (estimated) | ~2.1 (predicted) | ~1.8 (predicted) |

| Key Substituent | 3-Bromophenyl | 2-Chlorophenyl | 4-Bromophenyl, methyl |

Biologische Aktivität

5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxazole derivative class, characterized by a bromine atom on a phenyl ring linked to an oxazole ring and an ethyl ester group. This unique structure contributes to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies. The exact mechanisms through which it exerts these effects are still under investigation but may involve interactions with specific cellular pathways.

3. Mechanism of Action

The mode of action is not fully elucidated, but it is believed to involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target biomolecules. The presence of the bromine atom and the oxazole ring may enhance binding affinity to specific enzymes or receptors involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Mechanism of Action | Non-covalent interactions with biomolecules |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various oxazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations significantly lower than other tested compounds. This suggests a strong potential for development as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the compound's effects on human cancer cell lines, revealing that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane depolarization and activation of caspases.

Future Directions

Ongoing research is necessary to further elucidate the pharmacokinetics and detailed mechanisms of action associated with this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity.

- Combination Therapies : Investigating its use alongside existing antimicrobial or anticancer agents to enhance treatment outcomes.

Q & A

Q. What are the standard synthetic routes for 5-(3-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via cyclocondensation reactions involving brominated aromatic precursors and oxazole-forming reagents. A common approach involves reacting 3-bromo-benzaldehyde derivatives with ethyl oxazole-4-carboxylate intermediates under reflux conditions. Optimization strategies include adjusting solvent polarity (e.g., using ethanol or DMF), controlling temperature (80–100°C), and introducing catalysts like p-toluenesulfonic acid to enhance reaction efficiency. Crystallization is often achieved using a petroleum ether/ethyl acetate (95:5) solvent system to purify the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions via chemical shifts (e.g., bromophenyl protons at δ 7.4–8.2 ppm, ester carbonyl at ~δ 165 ppm).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm) and oxazole ring vibrations (C=N at ~1600 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 296–298) validate the molecular formula (CHBrNO) and bromine isotope patterns.

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) are processed using SHELX (e.g., SHELXL for refinement). Key steps include:

- Data Integration : Correcting for absorption and Lorentz-polarization effects.

- Structure Solution : Using direct methods (SHELXS) or Patterson techniques for heavy atoms like bromine.

- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms. Challenges include resolving disorder in the ester group or bromophenyl orientation, requiring iterative cycles of electron density map analysis .

Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions in the crystal lattice?

Hirshfeld surfaces quantify intermolecular contacts (e.g., H···H, C-H···O, π-π stacking). For this compound:

- H···H Interactions : Dominate (~34.4% of contacts), indicating van der Waals packing.

- C-H···O/N Bonds : Stabilize the asymmetric unit via intramolecular hydrogen bonds.

- π-π Stacking : Observed between aromatic rings (distance ~3.5 Å), contributing to lattice rigidity. Tools like CrystalExplorer generate 2D fingerprint plots to visualize these interactions .

Q. How can researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Data Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for H chemical shifts).

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model diffraction data from overlapping lattices.

- Discrepant Hydrogen Bonding : Re-examine crystallographic models with alternative space groups or restraint parameters .

Q. What strategies are employed to analyze the compound’s stability under varying thermal or solvent conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., ~200°C for ester cleavage).

- Solubility Studies : Test stability in polar (DMSO) vs. non-polar (hexane) solvents via HPLC monitoring.

- Light Exposure Tests : UV-Vis spectroscopy tracks degradation (e.g., bromophenyl group photolysis) .

Methodological Tables

Table 1. Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P |

| Unit Cell (Å) | a=5.42, b=7.89, c=12.3 |

| Z | 2 |

| R | 0.045 |

| Refinement R-factor | 0.032 |

Table 2. Hirshfeld Surface Interaction Profile

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 34.4 |

| C···H | 28.1 |

| O···H | 22.3 |

| π-π Stacking | 15.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.